5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H3BrN2O3S |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI Key |
LPCNCYUYKGSBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromothiophene moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The 1,2,4-oxadiazole derivatives, including 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, have shown significant anticancer properties. Research indicates that compounds containing the oxadiazole ring can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that specific oxadiazole derivatives exhibited cytotoxicity against human cancer cells with IC50 values significantly lower than standard chemotherapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth. For instance, studies have highlighted the ability of oxadiazole derivatives to inhibit enzymes like thymidine phosphorylase and various kinases involved in cancer progression . This makes them promising candidates for further development as anticancer therapeutics.
Material Science
Polymeric Applications
In materials science, this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of oxadiazole units into polymer backbones can improve thermal stability and mechanical strength. Polymers derived from oxadiazoles are being explored for applications in coatings and electronic devices due to their favorable electrical properties .
Nanotechnology
The compound has potential applications in nanotechnology as well. Oxadiazole derivatives can be integrated into nanoparticle formulations for drug delivery systems. Their ability to enhance bioavailability and target specific tissues makes them valuable in developing more effective therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Halogen-Substituted Thiophene Derivatives
- 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 1525812-52-5): Molecular Weight: 230.63 g/mol (vs. 284.08 g/mol for the bromo analog). However, the weaker electron-withdrawing effect of chlorine may reduce electrophilicity at the oxadiazole ring .
- 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 944906-44-9) :
Heteroaromatic and Alkyl Substituents
- 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 7144-23-2) :
- 5-(Trifluoromethylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid (CAS 163720-44-3) :
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects :
- Acidity of the Carboxylic Acid Group :
Antimicrobial and Enzyme Inhibition
- 5-(3,4-Dichloro-5-methylpyrrole)-1,2,4-oxadiazole-3-carboxylic Acid :
- 3-Trifluoromethyl-1,2,4-oxadiazole Analogues :
- Demonstrated multi-stage antiplasmodium activity, suggesting that electron-withdrawing groups enhance antiparasitic efficacy .
Biological Activity
5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate carboxylic acids and hydrazines under controlled conditions. Various methods such as microwave-assisted synthesis have been employed to enhance yield and purity .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds containing the oxadiazole moiety exhibit significant activity against various bacterial strains. For instance:
- Mycobacterium tuberculosis : Some derivatives showed promising activity against both drug-sensitive and resistant strains. The minimum inhibitory concentrations (MICs) for effective compounds were reported in the range of 4–8 µM .
- Staphylococcus aureus : Certain derivatives demonstrated strong antibacterial effects with MIC values as low as 1.56 µg/mL .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 4–8 |
| This compound | Staphylococcus aureus | 1.56 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been highlighted in several studies. The compound has shown activity against various cancer cell lines:
- Cell Lines Tested : Human colon adenocarcinoma (CXF HT-29), breast cancer (MAXF 401), and melanoma (MEXF 462).
- IC50 Values : The compound exhibited IC50 values ranging from approximately 92.4 µM against a panel of cancer cell lines .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| CXF HT-29 (Colon) | 92.4 |
| MAXF 401 (Breast) | Not specified |
| MEXF 462 (Melanoma) | Not specified |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives are notable, with studies indicating that these compounds can reduce edema in animal models. For example:
- Experimental Model : Rat paw edema induced by formalin.
- Comparative Analysis : The anti-inflammatory activity was comparable to Indomethacin at doses of 1–5 mg/kg .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in treating infections and cancer:
- Case Study on Tuberculosis Treatment : A derivative similar to 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole demonstrated significant inhibition of Mycobacterium tuberculosis in both active and dormant states, suggesting its potential as a therapeutic agent for tuberculosis .
- Cancer Cell Line Study : In vitro studies showed that modifications to the oxadiazole structure could enhance anticancer activity significantly, leading to the development of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of carboxylic acid derivatives with amidoximes. For example, trichlorotriazine (TCT) is often used as a coupling agent in stepwise reactions involving bromothiophene precursors . Key parameters include temperature control (0–5°C for initial coupling) and solvent selection (e.g., THF or DMF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields >70% purity. Variations in stoichiometry (1.0–1.2 equiv. of bromothiophene derivatives) significantly affect yields, as shown in analogous syntheses of oxadiazole-containing compounds .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, a related bromothiophene-oxadiazole derivative crystallizes in a triclinic system (space group P1), with lattice parameters a = 7.4300 Å, b = 7.6019 Å, and interplanar angles α = 89.3°, β = 89.2° . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm).
- HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]+ at m/z 341–345 for bromine isotopes).
Q. What functional groups contribute to its reactivity, and how do they influence downstream modifications?
- Methodology : The bromine atom at the 3-position of the thiophene ring enables Suzuki-Miyaura cross-coupling for aryl functionalization. The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitutions (e.g., amidation at the carboxylic acid group). Computational studies (DFT) on analogous compounds show that the oxadiazole’s LUMO (-1.8 eV) enhances electrophilic reactivity .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict the compound’s biological activity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the geometry and electronic properties. For instance, the compound’s HOMO-LUMO gap (~4.2 eV) correlates with stability in physiological conditions. Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) predicts binding affinities (ΔG ≈ -8.5 kcal/mol), suggesting potential kinase inhibition .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology : Discrepancies in IC50 values (e.g., anticancer activity ranging from 10–50 μM) may arise from assay conditions (cell line variability, incubation time). Standardization using the MTT assay (48-hour exposure, 5% CO2) and normalization to positive controls (e.g., doxorubicin) improves reproducibility. Meta-analyses of SAR studies highlight the critical role of the bromothiophene moiety in enhancing cytotoxicity .
Q. How does the compound’s crystal packing affect its physicochemical properties?
- Methodology : SC-XRD data reveal intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between thiophene and oxadiazole rings) that influence solubility and melting point (mp ≈ 210–215°C). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., 12% Br···H interactions), guiding co-crystal design for improved bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Batch-to-batch variability in bromothiophene coupling (e.g., 5–15% racemization) is mitigated by chiral HPLC (Chiralpak IA column, hexane/isopropanol) or asymmetric catalysis. For example, Brønsted acidic ionic liquids ([HMIm]BF4) enhance stereoselectivity (ee >90%) in oxadiazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
